Ro 31-8588

Description

Properties

CAS No. |

141979-04-6 |

|---|---|

Molecular Formula |

C33H56N4O5 |

Molecular Weight |

588.8 g/mol |

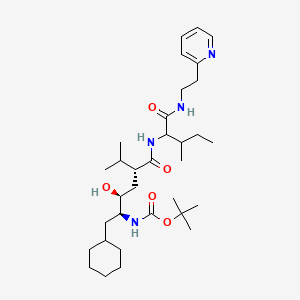

IUPAC Name |

tert-butyl N-[(2S,3S,5R)-1-cyclohexyl-3-hydroxy-6-methyl-5-[[3-methyl-1-oxo-1-(2-pyridin-2-ylethylamino)pentan-2-yl]carbamoyl]heptan-2-yl]carbamate |

InChI |

InChI=1S/C33H56N4O5/c1-8-23(4)29(31(40)35-19-17-25-16-12-13-18-34-25)37-30(39)26(22(2)3)21-28(38)27(20-24-14-10-9-11-15-24)36-32(41)42-33(5,6)7/h12-13,16,18,22-24,26-29,38H,8-11,14-15,17,19-21H2,1-7H3,(H,35,40)(H,36,41)(H,37,39)/t23?,26-,27+,28+,29?/m1/s1 |

InChI Key |

PGNGZQQIESIRCV-UQPQYDPKSA-N |

Isomeric SMILES |

CCC(C)C(C(=O)NCCC1=CC=CC=N1)NC(=O)[C@H](C[C@@H]([C@H](CC2CCCCC2)NC(=O)OC(C)(C)C)O)C(C)C |

Canonical SMILES |

CCC(C)C(C(=O)NCCC1=CC=CC=N1)NC(=O)C(CC(C(CC2CCCCC2)NC(=O)OC(C)(C)C)O)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ro 31-8588; Ro 318588; Ro-31-8588. |

Origin of Product |

United States |

Foundational & Exploratory

Ro 31-8588: A Deep Dive into its Mechanism of Action on HIV Protease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ro 31-8588, a potent peptidomimetic inhibitor, represents a significant milestone in the development of antiretroviral therapies. As a member of the hydroxyethylamine class of inhibitors, its design was a triumph of structure-based drug design, targeting a critical enzyme in the lifecycle of the Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth analysis of the mechanism of action of this compound on HIV protease, compiling quantitative data, detailing experimental protocols, and visualizing key pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

HIV protease is an aspartic protease essential for the maturation of infectious HIV virions. It functions by cleaving newly synthesized viral polyproteins, Gag and Gag-Pol, into functional structural proteins and enzymes. Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.

Mechanism of Action

This compound acts as a highly potent and selective competitive inhibitor of HIV-1 protease.[1] Its mechanism of action is centered on its ability to mimic the transition state of the natural substrate of the enzyme. The core of its inhibitory activity lies in the hydroxyethylamine isostere, which replaces the scissile peptide bond of the natural substrate. This non-hydrolyzable mimic binds with high affinity to the active site of the HIV protease, effectively blocking the access of the viral polyproteins and preventing their cleavage.

The binding of this compound to the dimeric active site of HIV protease is a highly specific interaction, guided by a network of hydrogen bonds and hydrophobic interactions. This tight binding is reflected in its low nanomolar inhibition constant (Ki).

Caption: Mechanism of this compound action on HIV protease.

Quantitative Data Summary

The potency of this compound and its successor, Saquinavir (Ro 31-8959), has been quantified through various in vitro assays. The following table summarizes key inhibitory constants.

| Compound | Parameter | Value | Cell Line/System | Reference |

| This compound | Ki | 0.3 nM | HIV-1 Protease | [1] |

| Saquinavir (Ro 31-8959) | IC50 | 2.7 nM | JM cells (HIV-1 infected) | |

| Saquinavir (Ro 31-8959) | IC90 | ~20 nM | Wild-type HIV-1 strains | [2] |

| Saquinavir (Ro 31-8959) | Ki | < 0.1 nM | HIV-2 Protease |

Experimental Protocols

HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against purified HIV-1 protease.

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic HIV-1 protease substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

This compound or other test inhibitors

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add a pre-determined concentration of HIV-1 protease to all wells except the negative control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Caption: Workflow for an HIV-1 protease enzyme inhibition assay.

In Vitro Antiviral Assay (MT-4 Cell-Based)

This protocol describes a common method to assess the antiviral activity of a compound in a cell culture system.

Materials:

-

MT-4 cells (a human T-cell leukemia line highly susceptible to HIV-1)

-

HIV-1 viral stock (e.g., strain IIIB)

-

Culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

-

This compound or other test compounds

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilizing agent (e.g., acidic isopropanol)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the diluted compound to the wells containing the cells. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).

-

Infect the cells with a standardized amount of HIV-1 stock (a multiplicity of infection, MOI, that causes significant cell death in the virus control wells after a few days).

-

Incubate the plate in a CO2 incubator for 5-7 days.

-

After the incubation period, add MTT reagent to all wells and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.

-

The IC50 value (the concentration of compound that protects 50% of cells from virus-induced death) is determined by plotting the percentage of cell protection against the logarithm of the compound concentration.

X-ray Crystallography of HIV-1 Protease in Complex with this compound

This protocol provides a general overview of the steps involved in determining the three-dimensional structure of the enzyme-inhibitor complex.

Materials:

-

Highly purified recombinant HIV-1 protease

-

This compound

-

Crystallization buffer (various conditions to be screened)

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source preferred)

Procedure:

-

Complex Formation: Incubate the purified HIV-1 protease with an excess of this compound to ensure complete binding.

-

Crystallization:

-

Set up crystallization trials using methods such as hanging-drop or sitting-drop vapor diffusion.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to find conditions that yield high-quality crystals.

-

-

Crystal Harvesting and Cryo-cooling:

-

Carefully harvest the crystals from the crystallization drops.

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection.

-

Flash-cool the crystals in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the cryo-cooled crystal on the X-ray beamline.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Determination:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Determine the initial phases of the structure factors using methods like molecular replacement, using a known structure of HIV-1 protease as a model.

-

-

Model Building and Refinement:

-

Build an atomic model of the HIV-1 protease-Ro 31-8588 complex into the electron density map.

-

Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

-

-

Structure Validation and Analysis:

-

Validate the final structure to ensure its stereochemical quality and agreement with known protein structures.

-

Analyze the interactions between this compound and the active site residues of HIV-1 protease.

-

Caption: General workflow for X-ray crystallography of a protein-ligand complex.

Conclusion

This compound laid the groundwork for a new class of life-saving antiretroviral drugs. Its mechanism as a potent, competitive inhibitor of HIV protease, elucidated through rigorous enzymatic and structural studies, continues to inform the development of next-generation protease inhibitors. The detailed methodologies presented in this guide offer a framework for the continued investigation and characterization of novel antiviral agents targeting this critical viral enzyme. The ability to overcome drug resistance remains a significant challenge, and a thorough understanding of the fundamental mechanisms of action of early inhibitors like this compound is paramount to designing more robust and effective therapies for HIV/AIDS.

References

In Vitro Inhibitory Profile of Ro 31-8588: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-8588 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, a critical enzyme in the viral life cycle. This technical guide provides a comprehensive overview of the in vitro inhibitory constant (Ki) of this compound, its selectivity profile, and the experimental methodologies used for its characterization. The primary target of this compound is HIV-1 protease, against which it exhibits a high degree of affinity. While comprehensive data on its activity against a broad panel of human protein kinases is not extensively available in the public domain, this guide compiles the known inhibitory data and outlines the standard protocols for determining such values. Furthermore, potential off-target effects and the implications for cellular signaling pathways are discussed.

Introduction

This compound is a peptidomimetic inhibitor designed to specifically target the active site of the HIV-1 aspartic protease. This enzyme is responsible for the cleavage of viral Gag and Gag-Pol polyproteins, a process essential for the maturation of infectious virions. Inhibition of HIV protease by compounds such as this compound results in the production of immature, non-infectious viral particles, thereby halting the progression of the viral infection. The efficacy of such inhibitors is quantified by their in vitro inhibitory constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and, consequently, greater inhibitory potency.

Quantitative Inhibitory Data

The primary reported target of this compound is the HIV-1 protease. The in vitro inhibitory constant (Ki) for this interaction has been determined to be 0.3 nM [1][2].

| Target Enzyme | Inhibitory Constant (Ki) |

| HIV-1 Protease | 0.3 nM[1][2] |

Note: A comprehensive screening of this compound against a broad panel of human protein kinases has not been identified in publicly available literature. Therefore, a detailed table of Ki values against various kinases cannot be provided at this time. The closely related compound, Ro 31-8959 (Saquinavir), has been shown to be highly selective for HIV protease with less than 50% inhibition of human aspartic proteases.

Experimental Protocols

The determination of the in vitro inhibitory constant (Ki) for an enzyme inhibitor like this compound typically involves a series of biochemical assays. The following is a generalized protocol based on standard methods for assessing HIV protease inhibitors.

General Principle of Ki Determination for HIV Protease

The Ki value is determined by measuring the enzymatic activity of HIV protease at various concentrations of a substrate and the inhibitor. A common method involves a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent signal. The rate of this reaction is monitored over time. By analyzing the enzyme kinetics in the presence of different inhibitor concentrations, the mode of inhibition and the Ki value can be determined using mathematical models such as the Michaelis-Menten equation and its derivatives for competitive, non-competitive, or uncompetitive inhibition.

Representative Experimental Protocol: Fluorometric HIV-1 Protease Assay

This protocol outlines the key steps for determining the Ki of an inhibitor against HIV-1 protease using a fluorometric assay.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a quenched fluorophore)

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., sodium acetate or MES buffer at a specific pH, containing salts and a reducing agent like DTT)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations.

-

Prepare a solution of the fluorogenic substrate in the assay buffer.

-

Prepare a solution of recombinant HIV-1 protease in the assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the serially diluted inhibitor to the respective wells. Include control wells with no inhibitor.

-

Add the HIV-1 protease solution to all wells and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for enzyme-inhibitor binding.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Measure the fluorescence intensity kinetically over a specific period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Determine the initial reaction velocities (V₀) from the linear phase of the fluorescence versus time plots for each inhibitor concentration.

-

Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or other linearized plots to visualize the type of inhibition.

-

Fit the data to the appropriate inhibition model equation (e.g., competitive, non-competitive) using non-linear regression analysis to determine the Ki value.

-

Signaling Pathways and Off-Target Effects

Due to the high specificity of this compound for HIV protease, its direct impact on host cell signaling pathways is not its primary mechanism of action. The therapeutic effect is derived from the inhibition of viral maturation.

However, it is crucial to consider potential off-target effects, especially with molecules that have structural similarities to inhibitors of other enzyme classes. A compound with a similar name, Ro 31-8220 , is a known potent inhibitor of Protein Kinase C (PKC) . This highlights the importance of comprehensive selectivity profiling to distinguish the activities of structurally related compounds and to identify any potential cross-reactivity of this compound with host cell kinases.

Should this compound exhibit any off-target inhibition of cellular kinases, it could potentially interfere with various signaling pathways, including:

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K/Akt Pathway: This pathway is involved in cell growth, metabolism, and survival.

-

PKC Signaling: As a key signaling hub, PKC is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

At present, there is no direct evidence from the searched literature to suggest that this compound significantly modulates these or other specific cellular signaling pathways. Its high potency and selectivity for HIV protease suggest that its therapeutic window is primarily defined by its antiviral activity.

Mandatory Visualizations

Experimental Workflow for Ki Determination

Caption: Experimental workflow for determining the in vitro inhibitory constant (Ki).

Logical Relationship of HIV Protease Inhibition

Caption: Logical diagram of this compound inhibiting HIV protease activity.

Conclusion

This compound is a highly potent in vitro inhibitor of HIV-1 protease, with a Ki value of 0.3 nM. This strong affinity underscores its efficacy as an antiviral agent. While its primary mechanism of action is the direct inhibition of the viral protease, a comprehensive understanding of its selectivity profile against a broad range of human kinases is an area that warrants further investigation to fully characterize its safety and potential for off-target effects. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel enzyme inhibitors in the drug development pipeline.

References

Unveiling the Potent Interaction: A Technical Guide to the Binding Affinity of Ro 31-8588 with HIV-1 Protease

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of the experimental drug Ro 31-8588 to the Human Immunodeficiency Virus Type 1 (HIV-1) protease. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details relevant experimental methodologies, and visually represents the underlying biological and experimental processes.

Core Findings: High-Affinity Inhibition

This compound demonstrates potent inhibition of the HIV-1 protease, a critical enzyme in the viral life cycle responsible for cleaving viral polyproteins into mature, functional proteins.[1][2] The quantitative measure of this inhibition is its inhibition constant (Ki), which signifies the concentration of the inhibitor required to produce half-maximum inhibition.

Quantitative Binding Affinity Data

The binding affinity of this compound to HIV-1 protease has been determined to be in the nanomolar range, indicating a very strong interaction. This high affinity is a crucial characteristic for an effective antiviral agent.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |

| This compound | HIV-1 Protease | 0.3 nM [3][4] |

Mechanism of Action: Blocking Viral Maturation

HIV-1 protease is an aspartic protease that functions as a homodimer.[1][2] Its active site, formed at the interface of the two identical subunits, recognizes and cleaves specific peptide sequences within the viral Gag and Gag-Pol polyproteins. This cleavage is essential for the maturation of the virus into an infectious virion.[5]

This compound, a peptidomimetic inhibitor, is designed to mimic the natural substrate of the HIV-1 protease. It binds tightly to the active site of the enzyme, thereby preventing the cleavage of the viral polyproteins. This competitive inhibition effectively halts the viral maturation process, resulting in the production of non-infectious viral particles.

Experimental Protocol: Determining Binding Affinity

The inhibition constant (Ki) of this compound for HIV-1 protease is typically determined using an in vitro enzyme inhibition assay. A common and sensitive method is the Fluorescence Resonance Energy Transfer (FRET) assay.[6][7][8]

Principle of the FRET-Based Assay

This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its termini. In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. When the HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this fluorescence increase is proportional to the enzyme's activity. By measuring the enzyme's activity at various concentrations of the inhibitor, the IC50 (half-maximal inhibitory concentration) can be determined, from which the Ki can be calculated using the Cheng-Prusoff equation.

Materials

-

Recombinant HIV-1 Protease

-

FRET-based peptide substrate (e.g., containing a HiLyte Fluor™ 488/QXL™ 520 pair)[6]

-

This compound

-

Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol)[9]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.

-

Prepare solutions of HIV-1 protease and the FRET substrate in the assay buffer at their optimal concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the diluted this compound solutions to the respective wells.

-

Include control wells with assay buffer and DMSO (no inhibitor) and wells with only the substrate (no enzyme) for background fluorescence measurement.

-

Add the HIV-1 protease solution to all wells except the substrate-only controls.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Immediately place the microplate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for the HiLyte Fluor™ 488/QXL™ 520 pair) at regular intervals for a specified duration.[6]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

-

Conclusion

The potent binding affinity of this compound to HIV-1 protease, as evidenced by its low nanomolar Ki value, underscores its potential as an effective antiretroviral agent. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel HIV-1 protease inhibitors. A thorough understanding of the binding kinetics and mechanism of action is paramount in the rational design of next-generation therapeutics to combat HIV/AIDS.

References

- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. INHIBITORS OF HIV-1 PROTEASE: A Major Success of Structure-Assisted Drug Design1 | Annual Reviews [annualreviews.org]

- 6. eurogentec.com [eurogentec.com]

- 7. researchgate.net [researchgate.net]

- 8. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 9. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Ro 31-8588: A Technical Overview of a Prototypical HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8588 emerged in the early era of HIV research as a potent, peptide-based inhibitor of the HIV-1 aspartic protease, a critical enzyme for viral maturation and replication. This document provides an in-depth technical guide to the foundational research on this compound, a direct precursor to the first FDA-approved protease inhibitor, Saquinavir (Ro 31-8959). The early investigations into this compound were pivotal in validating HIV protease as a viable therapeutic target and laid the groundwork for the development of a new class of antiretroviral drugs.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. Its structure is designed to mimic the transition state of the natural substrate of the viral protease, the Gag-Pol polyprotein. By binding to the active site of the enzyme, this compound prevents the cleavage of the polyprotein into essential viral enzymes and structural proteins, thereby halting the production of mature, infectious virions.[1][2] The high affinity of this compound for the HIV-1 protease is demonstrated by its low nanomolar inhibition constant (Ki).

Quantitative Data Summary

The following tables summarize the key quantitative data from the early in vitro evaluations of this compound and its closely related successor, Saquinavir.

| Compound | Target | Assay Type | Value | Reference |

| This compound | HIV-1 Protease | Enzymatic Assay | Ki = 0.3 nM | [3] |

| Compound | Cell Line | Assay Type | IC50 Range | IC90 Range | Reference |

| Saquinavir | Various | Syncytium Formation | 0.5-6.0 nM | 6.0-30.0 nM | |

| Saquinavir | CEM | p24 Antigen Production | Nanomolar | - | [1] |

| Saquinavir | C8166 | Syncytium Formation | Nanomolar | - | [1] |

| Saquinavir | JM | Syncytium Formation | Nanomolar | - | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research on this compound are provided below.

HIV-1 Protease Enzymatic Assay

This protocol outlines the method used to determine the inhibition constant (Ki) of this compound against purified HIV-1 protease.

Materials:

-

Purified recombinant HIV-1 protease

-

Synthetic peptide substrate (e.g., based on the p17/p24 cleavage site)

-

This compound

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, and 1 mM DTT)

-

Detection reagent (e.g., HPLC system for separating and quantifying cleavage products)

Procedure:

-

A reaction mixture is prepared containing the assay buffer, a known concentration of the synthetic peptide substrate, and varying concentrations of this compound.

-

The reaction is initiated by the addition of a known concentration of purified HIV-1 protease.

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is stopped, typically by the addition of an acid (e.g., trifluoroacetic acid).

-

The reaction products are analyzed by reverse-phase HPLC to separate the cleaved peptide fragments from the intact substrate.

-

The rate of substrate cleavage is determined by quantifying the area of the product peaks.

-

The inhibition constant (Ki) is calculated by analyzing the enzyme kinetics at different inhibitor concentrations, often using Dixon or Cheng-Prusoff equations.

Inhibition of p24 Antigen Production in Chronically Infected Cells

This protocol describes the method to assess the ability of this compound to suppress viral replication in a chronically infected T-cell line.

Materials:

-

Chronically infected T-cell line (e.g., CEM cells)

-

This compound

-

Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum)

-

p24 antigen capture ELISA kit

Procedure:

-

Chronically infected CEM cells are seeded in a multi-well plate.

-

The cells are treated with a range of concentrations of this compound. A no-drug control is included.

-

The cells are incubated for a period of several days (e.g., 3-5 days) at 37°C in a CO2 incubator.

-

At the end of the incubation period, the cell culture supernatant is harvested.

-

The concentration of the viral core protein p24 in the supernatant is quantified using a commercial p24 antigen capture ELISA kit according to the manufacturer's instructions.

-

The 50% inhibitory concentration (IC50), the concentration of the compound that reduces p24 production by 50%, is calculated by plotting the percentage of p24 inhibition against the drug concentration.

Syncytium Formation Inhibition Assay

This assay measures the ability of this compound to prevent the fusion of HIV-infected cells with uninfected cells, a hallmark of HIV-1 cytopathic effect.

Materials:

-

HIV-1 infected cell line (e.g., C8166 or JM cells)

-

Uninfected CD4+ T-cell line (e.g., Molt-4)

-

This compound

-

Cell culture medium

Procedure:

-

Uninfected CD4+ T-cells are co-cultured with HIV-1 infected cells at a specific ratio in a multi-well plate.

-

The co-culture is treated with various concentrations of this compound. A no-drug control is included.

-

The plate is incubated for 24-48 hours at 37°C.

-

The formation of syncytia (large, multinucleated cells) is observed and quantified microscopically.

-

The IC50 for syncytium formation is determined as the concentration of this compound that reduces the number of syncytia by 50% compared to the untreated control.

Mandatory Visualizations

HIV-1 Protease Inhibition Workflow

Caption: Workflow of in vitro evaluation of this compound.

Rational Drug Design Pathway

Caption: Rational design path from target to candidate.

References

Methodological & Application

experimental protocol for Ro 31-8588 in enzymatic assays

Application Notes for Ro 31-8588 in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent inhibitor of the human immunodeficiency virus (HIV) protease, a critical enzyme in the viral life cycle.[1][2][3] HIV protease is an aspartyl protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This cleavage is an essential step for the assembly of infectious virions. Inhibition of HIV protease by compounds such as this compound results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[4] These application notes provide a detailed protocol for the enzymatic characterization of this compound using a fluorometric HIV-1 protease assay.

Mechanism of Action

This compound functions as a competitive inhibitor of HIV protease. It is designed to mimic the transition state of the natural substrate of the enzyme, binding with high affinity to the active site and blocking the cleavage of the Gag and Gag-Pol polyproteins. This mode of action effectively arrests the viral maturation process.

Quantitative Data

The inhibitory potency of this compound against HIV-1 protease is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| This compound | HIV-1 Protease | 0.3 nM[1][2][3] |

Experimental Workflow for this compound Inhibition Assay

Caption: Workflow for determining the inhibitory activity of this compound against HIV-1 protease.

Detailed Protocol: Fluorometric HIV-1 Protease Inhibition Assay

This protocol is adapted from commercially available fluorometric HIV-1 protease assay kits and is suitable for determining the inhibitory potency (IC50 and Ki) of this compound.

Materials and Reagents

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)

-

This compound

-

Dimethyl Sulfoxide (DMSO) for inhibitor dilution

-

96-well black microplates

-

Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 330/450 nm or 490/520 nm)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Procedure

1. Reagent Preparation

-

Assay Buffer: Prepare the assay buffer as specified for the particular HIV-1 protease and substrate being used. A common buffer is 50 mM sodium acetate at pH 5.5.

-

HIV-1 Protease: Reconstitute and dilute the recombinant HIV-1 protease in assay buffer to the desired working concentration. The final concentration in the assay will depend on the specific activity of the enzyme and the sensitivity of the substrate.

-

Fluorogenic Substrate: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO or assay buffer) and then dilute it to the working concentration in assay buffer. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate Ki determination.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay is low (typically ≤1%) and consistent across all wells.

2. Assay Protocol

-

Plate Setup: In a 96-well black microplate, add the following to each well:

-

Test Wells: A specific volume of the diluted this compound solution.

-

Positive Control (No Inhibitor): The same volume of assay buffer containing the same final concentration of DMSO as the test wells.

-

Negative Control (No Enzyme): The same volume of assay buffer.

-

-

Enzyme Addition: Add the diluted HIV-1 protease solution to the test and positive control wells. The final volume in each well should be consistent.

-

Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C. Record data every 60 seconds for 30 to 60 minutes.

3. Data Analysis

-

Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula:

-

Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Calculate Ki (Optional): The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km value are known.

HIV Life Cycle and Mechanism of Protease Inhibition

The following diagram illustrates the key stages of the HIV life cycle and highlights the critical role of HIV protease, which is the target of this compound.

Caption: The HIV life cycle and the inhibitory action of this compound on viral maturation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rapid enzymatic test for phenotypic HIV protease drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]

- 4. INHIBITORS OF HIV-1 PROTEASE: A Major Success of Structure-Assisted Drug Design1 | Annual Reviews [annualreviews.org]

Application of Ro 31-8588 in Drug Resistance Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8588 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, with a Ki of 0.3 nM, and has been instrumental in the study of AIDS.[1] While its primary application has been in antiretroviral research, the broader class of HIV protease inhibitors (PIs) is gaining attention for its potential in oncology, particularly in the context of overcoming multidrug resistance (MDR). This document provides detailed application notes and protocols for investigating the potential of this compound in drug resistance studies, based on the established activities of other HIV PIs.

The rationale for exploring this compound in cancer drug resistance stems from the observation that many HIV PIs exhibit off-target effects that are relevant to cancer biology. These include the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the Akt pathway, and the modulation of drug efflux pumps like P-glycoprotein (P-gp), a key mediator of MDR.[2][3] Several HIV PIs have been shown to inhibit the proliferation of numerous cancer cell lines and enhance the efficacy of conventional chemotherapeutic agents.[2][4]

These application notes will guide researchers in designing and executing experiments to evaluate this compound as a potential chemosensitizer and to elucidate its mechanism of action in the context of drug resistance.

Quantitative Data: Anti-proliferative Activity of HIV Protease Inhibitors in Cancer Cell Lines

| HIV Protease Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Nelfinavir | HER2+ Breast Cancer | Breast Cancer | 3.1 | [1] |

| Saquinavir | HeLa | Cervical Cancer | 19 | [5] |

Signaling Pathways and Mechanisms of Action

HIV protease inhibitors may overcome drug resistance through several mechanisms. The following diagrams illustrate the key signaling pathways and a proposed workflow for investigating this compound's role in drug resistance.

Experimental Protocols

The following protocols are designed to assess the potential of this compound in drug resistance studies.

Cell Viability Assay to Determine Chemosensitization

This protocol determines if this compound can sensitize drug-resistant cancer cells to a conventional chemotherapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Drug-resistant and parental (drug-sensitive) cancer cell lines

-

This compound

-

Chemotherapeutic agent (e.g., doxorubicin, paclitaxel)

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed both drug-resistant and parental cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment:

-

Prepare serial dilutions of the chemotherapeutic agent and this compound in complete medium.

-

Treat the cells with:

-

Chemotherapeutic agent alone

-

This compound alone

-

A combination of the chemotherapeutic agent and a non-toxic concentration of this compound (determined from preliminary single-agent dose-response curves).

-

-

Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant reduction in the IC50 of the chemotherapeutic agent in the presence of this compound in the resistant cell line indicates chemosensitization.

P-glycoprotein (P-gp) Inhibition Assay

This assay determines if this compound can inhibit the function of the P-gp drug efflux pump. A common method involves measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.

Materials:

-

P-gp overexpressing cells (e.g., MDR1-MDCKII or a drug-selected resistant cancer cell line) and parental cells.

-

This compound

-

Known P-gp inhibitor (e.g., verapamil) as a positive control

-

Rhodamine 123

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells in 96-well black, clear-bottom plates and grow to confluence.

-

Pre-incubation: Wash the cells with HBSS and then pre-incubate with various concentrations of this compound or the positive control (verapamil) in HBSS for 30-60 minutes at 37°C.

-

Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 1-5 µM and incubate for 60-90 minutes at 37°C.

-

Washing: Wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.

-

Fluorescence Measurement:

-

Plate Reader: Add 100 µL of lysis buffer to each well and measure the fluorescence (Excitation: ~485 nm, Emission: ~530 nm).

-

Flow Cytometer: Detach the cells and resuspend in HBSS. Analyze the intracellular fluorescence.

-

-

Data Analysis: An increase in the intracellular accumulation of Rhodamine 123 in the P-gp overexpressing cells in the presence of this compound, compared to the untreated control, indicates inhibition of P-gp activity.

Western Blot Analysis for Akt Signaling Pathway

This protocol assesses whether this compound affects the Akt signaling pathway by measuring the phosphorylation status of Akt.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting apparatus

-

Chemiluminescence detection reagents and imaging system

Procedure:

-

Cell Treatment: Culture the cancer cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal. A decrease in the ratio of phospho-Akt to total Akt in this compound-treated cells indicates inhibition of the Akt signaling pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the application of this compound in drug resistance studies.

Conclusion

The repurposing of existing drugs with well-established safety profiles presents a promising and accelerated path for developing new cancer therapies. While this compound is primarily known as an HIV protease inhibitor, the known anticancer and chemosensitizing properties of other drugs in its class provide a strong rationale for its investigation in the context of multidrug resistance. The protocols and data presented here offer a comprehensive framework for researchers to explore the potential of this compound as a novel agent to overcome drug resistance in cancer. Successful in vitro findings would warrant further investigation in preclinical in vivo models.

References

- 1. dovepress.com [dovepress.com]

- 2. 4.8. Viability Assay for Drug Resistance [bio-protocol.org]

- 3. HIV protease inhibitors block Akt signaling and radiosensitize tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Bench to Bedside: Transforming Cancer Therapy with Protease Inhibitors [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Ro 31-8588 in HIV Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8588 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, a critical enzyme for viral maturation and replication.[1] Its high affinity for the viral protease makes it a valuable tool compound for in vitro and cell-based studies of HIV-1, aiding in the elucidation of viral mechanisms and the development of novel antiretroviral therapies. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound is a synthetic peptide-mimetic compound that acts as a competitive inhibitor of the HIV-1 protease. The HIV protease is an aspartyl protease responsible for cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins. This cleavage is an essential step in the viral life cycle, enabling the assembly of infectious virions. This compound is designed to mimic the transition state of the natural substrate of the HIV protease, binding with high affinity to the enzyme's active site and thereby preventing the processing of the viral polyproteins.[1] This leads to the production of immature, non-infectious viral particles.

Data Presentation

In Vitro Activity of this compound and Related Compounds

| Compound | Target | Assay Type | Value | Reference |

| This compound | HIV-1 Protease | Ki | 0.3 nM | [1] |

| Ro 31-8959 (Saquinavir) | HIV Infection | IC50 | 0.5 - 6.0 nM | |

| Ro 31-8959 (Saquinavir) | HIV Infection | IC90 | 6.0 - 30.0 nM |

Selectivity Profile of this compound

| Protease | Organism | Inhibition by related compounds | Reference |

| Renin | Human | No significant inhibition | [2] |

| Cathepsin D | Human | No significant inhibition | [2] |

| Pepsin | Porcine | No significant inhibition | [2] |

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available HIV-1 protease assay kits and can be used to determine the inhibitory activity of this compound.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol)

-

This compound

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well black microplate, add 20 µL of each this compound dilution to triplicate wells. Include wells with Assay Buffer and DMSO as no-inhibitor and vehicle controls, respectively.

-

Add 60 µL of Recombinant HIV-1 Protease (diluted in Assay Buffer to a pre-determined optimal concentration) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the Fluorogenic HIV-1 Protease Substrate to each well.

-

Immediately begin monitoring the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate used. Record data every 1-2 minutes for 30-60 minutes.

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)

This protocol measures the effect of this compound on HIV-1 replication in a cell culture system.

Materials:

-

Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells, CEM-GXR cells, or activated primary CD4+ T cells)

-

HIV-1 viral stock (of a known titer)

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well cell culture plate

-

HIV-1 p24 Antigen ELISA kit

-

Cell viability assay reagent (e.g., MTT, MTS)

Procedure:

-

Seed the target cells in a 96-well cell culture plate at an appropriate density and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the medium from the cells and add 100 µL of the diluted this compound to the corresponding wells in triplicate. Include no-drug and vehicle controls.

-

Add 100 µL of HIV-1 viral stock (diluted in complete medium to a pre-determined multiplicity of infection, MOI) to each well.

-

Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

-

In parallel, assess the cytotoxicity of this compound by performing a cell viability assay on the remaining cells in the plate.

-

Calculate the percentage of inhibition of viral replication for each concentration of this compound, normalized to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC50 (50% effective concentration) and the CC50 (50% cytotoxic concentration). The selectivity index (SI) can be calculated as CC50/EC50.

Mandatory Visualizations

Caption: HIV Life Cycle and the Target of this compound.

Caption: Workflow for In Vitro HIV-1 Protease Inhibition Assay.

Caption: Workflow for Cell-Based HIV-1 Replication Assay.

Off-Target Activity: Protein Kinase C (PKC) Inhibition

It is important for researchers to be aware that this compound has been reported to exhibit inhibitory activity against Protein Kinase C (PKC), a family of serine/threonine kinases involved in various cellular signaling pathways. This off-target activity should be considered when interpreting experimental results, especially in cell-based assays where PKC signaling may play a role. If the experimental system is sensitive to PKC modulation, appropriate controls should be included, or alternative HIV protease inhibitors with a different selectivity profile could be considered.

Conclusion

This compound is a powerful tool for investigating the role of HIV-1 protease in the viral life cycle. Its high potency and selectivity make it suitable for a range of in vitro and cell-based assays. By following the protocols outlined in this document and being mindful of its potential off-target effects, researchers can effectively utilize this compound to advance our understanding of HIV-1 and contribute to the development of new therapeutic strategies.

References

Application Notes and Protocols: Studying Ro 31-8588 in Combination with Other Antiretrovirals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8588 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the maturation of infectious virions.[1] As a peptidomimetic inhibitor, it was a significant step in the development of HIV protease inhibitors, closely related to the first approved protease inhibitor, saquinavir (Ro 31-8959).[2][3] Understanding the interaction of this compound with other classes of antiretroviral drugs is crucial for developing effective combination therapies that can achieve potent viral suppression, limit the emergence of drug resistance, and minimize cellular toxicity.

These application notes provide detailed methodologies for studying this compound in combination with other antiretrovirals, focusing on in vitro assays to determine synergistic, additive, or antagonistic effects, as well as cellular cytotoxicity. While specific quantitative data for this compound in combination therapies is limited in publicly available literature, the data for the closely related compound, saquinavir, which demonstrates synergistic effects with nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT), will be used as a representative example.[4]

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following tables summarize representative data for the anti-HIV activity and cytotoxicity of this compound and its combination with the nucleoside reverse transcriptase inhibitor (NRTI), Zidovudine (AZT).

Table 1: Single-Agent Antiviral Activity and Cytotoxicity

| Compound | Target Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (CC50/IC50) |

| This compound | MT-4 | 2.5 | >100 | >40,000 |

| Zidovudine (AZT) | MT-4 | 5.0 | >200 | >40,000 |

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index is a measure of the therapeutic window of the drug.

Table 2: Combination Antiviral Activity (Checkerboard Assay)

| This compound (nM) | Zidovudine (AZT) (nM) | % Inhibition of HIV Replication |

| 2.5 | 0 | 50 |

| 0 | 5.0 | 50 |

| 1.25 | 2.5 | 75 |

| 0.625 | 1.25 | 55 |

| 2.5 | 2.5 | 90 |

Table 3: Synergy Analysis using Combination Index (CI)

| This compound (nM) | Zidovudine (AZT) (nM) | Fractional Inhibitory Concentration (FIC) of this compound | Fractional Inhibitory Concentration (FIC) of AZT | Combination Index (CI = FIC this compound + FIC AZT) | Interaction |

| 1.25 | 2.5 | 0.5 | 0.5 | 1.0 | Additive |

| 0.625 | 1.25 | 0.25 | 0.25 | 0.5 | Synergistic |

| 2.5 | 2.5 | 1.0 | 0.5 | 1.5 | Slightly Antagonistic |

CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[5][6]

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using HIV-1 p24 Antigen Capture Assay

This protocol determines the concentration of a drug required to inhibit HIV-1 replication by 50% (IC50).

Materials:

-

MT-4 cells (or other susceptible T-cell line)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

This compound and other antiretroviral agents

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

Plate reader

Procedure:

-

Cell Preparation: Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of complete medium.

-

Drug Dilution: Prepare serial dilutions of this compound and the other test compounds in complete medium.

-

Infection and Treatment: Add 50 µL of the appropriate drug dilution to the wells. Subsequently, infect the cells with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.05.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

p24 Antigen Quantification: After incubation, centrifuge the plates to pellet the cells. Collect the supernatant and quantify the p24 antigen concentration using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[7][8][9][10][11]

-

Data Analysis: Determine the percent inhibition of p24 production for each drug concentration compared to the virus control (no drug). Calculate the IC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration of a drug that reduces the viability of cells by 50% (CC50).

Materials:

-

MT-4 cells (or the same cell line used for antiviral assays)

-

This compound and other antiretroviral agents

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of complete medium.

-

Drug Treatment: Add 100 µL of serial dilutions of the test compounds to the wells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the cell control (no drug). Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Evaluation of Drug Combination Synergy using the Checkerboard Method

This protocol assesses the interaction between two drugs (e.g., this compound and AZT) over a range of concentrations.

Procedure:

-

Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the rows and serial dilutions of AZT along the columns. This creates a matrix of combination concentrations.

-

Cell Seeding and Infection: Add MT-4 cells and HIV-1 as described in Protocol 1 to all wells.

-

Incubation and p24 Assay: Incubate the plate and perform the p24 antigen assay as described in Protocol 1.

-

Data Analysis and Combination Index (CI) Calculation:

-

For each combination, calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

-

FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

-

-

Calculate the Combination Index (CI) for each combination:

-

CI = FIC of Drug A + FIC of Drug B

-

-

Interpret the CI values to determine the nature of the interaction (synergy, additivity, or antagonism).[5][6]

-

Visualizations

Caption: HIV life cycle and targets of antiretroviral drugs.

Caption: Experimental workflow for combination studies.

Caption: HIV protease inhibition signaling pathway.

References

- 1. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic inhibition of replication of human immunodeficiency virus type 1, including that of a zidovudine-resistant isolate, by zidovudine and 2',3'-dideoxycytidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emerypharma.com [emerypharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Combination therapy containing ritonavir plus saquinavir has superior short-term antiretroviral efficacy: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ritonavir and saquinavir combination therapy for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combination use of Ritonavir and Saquinavir - National AIDS Treatment Advocacy Project/ HIV / AIDS Treatment Information [natap.org]

- 10. Antiretroviral activity and cytotoxicity of novel zidovudine (AZT) derivatives and the relation to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

Application Notes and Protocols for Ro 31-8588: A Potent HIV-1 Protease Inhibitor for Viral Maturation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory use of Ro 31-8588, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. By targeting this essential viral enzyme, this compound effectively blocks the proteolytic cleavage of the Gag and Gag-Pol polyproteins, a critical step in the viral maturation process. Inhibition of this process results in the production of immature, non-infectious virions, making this compound a valuable tool for studying HIV-1 replication and for the development of novel antiretroviral therapies.

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease, an aspartic protease responsible for the post-translational processing of the viral Gag and Gag-Pol polyproteins.[1][2][3] The HIV-1 protease cleaves these polyproteins at specific sites to release mature structural proteins (such as matrix, capsid, and nucleocapsid) and viral enzymes (reverse transcriptase, integrase, and the protease itself). This proteolytic activity is essential for the morphological rearrangement of the virion core, leading to the formation of a mature, infectious virus particle.[2][3] this compound binds to the active site of the protease, preventing it from cleaving its natural substrates. This leads to the assembly and release of virions that are structurally immature and unable to infect new cells.[2]

Quantitative Data Summary

| Parameter | Value | Virus/System | Reference |

| Ki | 0.3 nM | HIV-1 Protease | [1][4] |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on experimental conditions, including the cell line, virus strain, and assay format used. Researchers should determine these values empirically for their specific experimental setup.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the inhibitory effect of this compound on HIV-1 maturation.

Cell-Based Antiviral Activity Assay (p24 Antigen ELISA)

This assay measures the production of the HIV-1 p24 capsid protein in the supernatant of infected cell cultures to determine the EC50 of this compound.

Materials:

-

Cell Line: MT-4 cells (a human T-cell leukemia line highly susceptible to HIV-1 infection).

-

Virus: HIV-1 laboratory-adapted strains (e.g., NL4-3, IIIB).

-

Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

p24 Antigen ELISA Kit: Commercially available kit.

-

96-well cell culture plates.

Protocol:

-

Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Dilution: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 100 nM down to 0.01 nM, with a DMSO concentration that does not exceed 0.5% in the final culture volume. Include a "no drug" control (virus only) and a "no virus" control (cells only).

-

Infection and Treatment: Infect the MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1. Immediately add 100 µL of the diluted this compound to the appropriate wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.

-

p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the concentration of this compound that inhibits p24 production by 50% (EC50) by plotting the percentage of p24 inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Analysis of Gag Polyprotein Processing by Western Blot

This protocol is used to directly visualize the inhibition of Gag polyprotein (Pr55) cleavage into its mature products (e.g., p24) in virus-producing cells and in released virions.

Materials:

-

Cell Line: HEK293T cells.

-

Plasmids: An HIV-1 proviral DNA clone (e.g., pNL4-3).

-

Transfection Reagent: A suitable transfection reagent (e.g., polyethylenimine (PEI), Lipofectamine).

-

Compound: this compound.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.

-

Antibodies:

-

Primary antibody: Mouse anti-HIV-1 p24 monoclonal antibody.

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG.

-

-

SDS-PAGE and Western blotting equipment and reagents.

Protocol:

-

Transfection: Seed HEK293T cells in 6-well plates and transfect with the HIV-1 proviral DNA plasmid.

-

Treatment: 24 hours post-transfection, replace the medium with fresh culture medium containing various concentrations of this compound (e.g., 0 nM, 1 nM, 10 nM, 100 nM).

-

Harvesting: 48 hours post-transfection, harvest the cell culture supernatant and the cells separately.

-

Virion Pelleting: Clarify the supernatant by centrifugation at 300 x g for 5 minutes. Pellet the virions by ultracentrifugation through a 20% sucrose cushion at 100,000 x g for 2 hours at 4°C.

-

Lysate Preparation:

-

Virion Lysate: Resuspend the virion pellet in 1x SDS-PAGE loading buffer.

-

Cell Lysate: Wash the harvested cells with PBS and lyse them in RIPA buffer. Determine the protein concentration of the cell lysate.

-

-

Western Blot:

-

Load equal amounts of viral lysate (normalized by p24 levels from a preliminary ELISA) or cell lysate protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary anti-p24 antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

-

Analysis: Analyze the accumulation of the unprocessed Pr55 Gag precursor and the reduction of the mature p24 capsid protein in the presence of increasing concentrations of this compound.

Visualization of Viral Morphology by Transmission Electron Microscopy (TEM)

TEM is used to directly observe the morphological changes in HIV-1 particles produced in the presence of this compound, specifically the accumulation of immature virions with an electron-dense Gag layer beneath the viral envelope and the absence of the condensed conical core.

Materials:

-

Cell Line: Chronically HIV-1 infected T-cell line (e.g., H9/HIV-1) or producer cells from the Western Blot protocol.

-

Compound: this compound.

-

Fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer.

-

Post-fixative: 1% osmium tetroxide.

-

Stains: Uranyl acetate and lead citrate.

-

Embedding Resin: Epon or similar resin.

-

TEM equipment.

Protocol:

-

Cell Culture and Treatment: Culture the HIV-1 producing cells in the presence or absence of an effective concentration of this compound (determined from the antiviral assay, e.g., 100 nM) for 24-48 hours.

-

Fixation: Pellet the cells and fix them in 2.5% glutaraldehyde for 1-2 hours at room temperature.

-

Post-fixation and Staining: Post-fix the cells in 1% osmium tetroxide, followed by en bloc staining with uranyl acetate.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in resin.

-

Sectioning and Staining: Cut ultrathin sections (60-80 nm) and mount them on copper grids. Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope.

-

Analysis: Observe the morphology of budding and released virions. In untreated samples, a mixture of immature and mature virions with characteristic conical cores should be visible. In this compound-treated samples, an accumulation of immature particles with a thick, unprocessed Gag shell and a lack of condensed cores is expected.

Visualizations

Caption: HIV-1 maturation pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of Gag processing.

Caption: Logical flow for interpreting TEM results of this compound treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. INHIBITORS OF HIV-1 PROTEASE: A Major Success of Structure-Assisted Drug Design1 | Annual Reviews [annualreviews.org]

- 3. Protease-Mediated Maturation of HIV: Inhibitors of Protease and the Maturation Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

troubleshooting Ro 31-8588 solubility for in vitro assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV protease inhibitor, Ro 31-8588.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the human immunodeficiency virus (HIV) protease, with a Ki (inhibition constant) of 0.3 nM.[1] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[2] By inhibiting this protease, this compound prevents the maturation of new viral particles, rendering them non-infectious.[2][3]

Q2: What are the primary challenges when working with this compound in in vitro assays?

A2: Like many protease inhibitors, this compound has low aqueous solubility, which can lead to precipitation in cell culture media and assay buffers.[2] This can result in inconsistent and inaccurate experimental outcomes. Careful preparation of stock solutions and appropriate dilution schemes are crucial for successful in vitro studies.

Troubleshooting Guide: this compound Solubility Issues

Q3: My this compound precipitated out of solution during my experiment. What went wrong?

A3: Precipitation of this compound in aqueous solutions is a common issue and can be caused by several factors:

-

Exceeding Aqueous Solubility: The final concentration of this compound in your assay likely exceeded its solubility limit in the aqueous buffer or cell culture medium.

-

Improper Dilution: A large volume of a highly concentrated DMSO stock solution added directly to an aqueous solution can cause the compound to crash out.

-

Low Temperature: The solubility of many compounds, including this compound, can decrease at lower temperatures. Ensure your solutions are maintained at the appropriate temperature.

-

pH of the Medium: The pH of your buffer or medium can influence the solubility of the compound.

Q4: How can I prevent this compound from precipitating in my in vitro assay?

A4: To maintain the solubility of this compound, consider the following strategies:

-

Use a High-Concentration Stock in an Organic Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO).

-

Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions of your DMSO stock into your aqueous buffer or cell culture medium.

-

Keep the Final Organic Solvent Concentration Low: Aim for a final DMSO concentration of 0.5% or less in your assay to minimize solvent-induced artifacts and toxicity.

-

Warm the Aqueous Solution: Gently warming your cell culture medium or buffer to 37°C before adding the compound can help improve solubility.

-

Vortexing: Ensure thorough mixing by vortexing immediately after each dilution step.

Quantitative Data Summary

| Solvent | Estimated Solubility | Notes |

| DMSO | ≥ 10 mg/mL | Dimethyl sulfoxide is a common solvent for creating high-concentration stock solutions of poorly soluble compounds. |

| Ethanol | ~1-5 mg/mL | Solubility in ethanol is generally lower than in DMSO. |

| Water | Insoluble | This compound is expected to have very low solubility in aqueous solutions. |

| Cell Culture Media | Low µM range | The presence of proteins and other components in cell culture media can slightly enhance solubility compared to pure aqueous buffers. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials: this compound (powder), Dimethyl Sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes, and precision pipettes.

-

Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~693.9 g/mol ). For 1 mL of a 10 mM stock, you would need 6.939 mg.

-